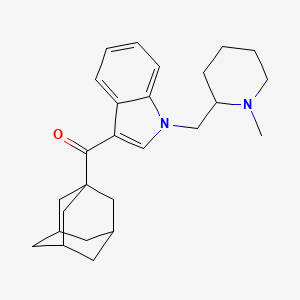

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

概要

説明

AM1248は、カンナビノイド受容体CB1およびCB2の両方に対して中等度の強力なアゴニストとして作用する合成化合物です。これは、アミノアルキルインドールファミリーの物質の一部であり、エンドカンナビノイドシステムに対する潜在的な影響について研究されています。 この化合物は、アダマンチル基とインドール1位におけるN-メチルピペリジン-2-イルメチル置換を含むユニークな構造で知られています .

準備方法

合成経路と反応条件

AM1248の合成には、多くのインドール誘導体カンナビノイドリガンドに見られる3-(1-ナフトイル)基をアダマンチル基で置換することが含まれます。 この置換は、一般的にインドール1位でN-メチルピペリジン-2-イルメチル置換を使用する場合、適切なCB1親和性と選択性を維持しながら、CB2選択性を大幅に付与します .

工業生産方法

合成は通常、標準的な有機合成技術、すなわち、インドール骨格への所望の置換と修飾を達成するためのさまざまな試薬と触媒の使用を含みます .

化学反応の分析

反応の種類

AM1248は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、AM1248に存在する官能基を修飾することができます。

一般的な試薬と条件

AM1248を含む反応で使用される一般的な試薬には、次のものがあります。

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲン化剤や求核剤など.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体の生成につながる可能性があり、置換反応はさまざまな置換インドール誘導体をもたらす可能性があります .

科学研究への応用

AM1248は、次のようなさまざまな科学研究に応用されてきました。

化学: カンナビノイド受容体アゴニストの構造活性相関を研究しています。

生物学: カンナビノイド受容体の活性化が細胞プロセスに与える影響を調査しています。

医学: 痛み、炎症、神経疾患などの状態に対するカンナビノイド受容体アゴニストの潜在的な治療応用を探索しています。

科学的研究の応用

AM1248 has been used in various scientific research applications, including:

Chemistry: Studying the structure-activity relationships of cannabinoid receptor agonists.

Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.

Medicine: Exploring potential therapeutic applications of cannabinoid receptor agonists for conditions such as pain, inflammation, and neurological disorders.

Industry: Developing new synthetic cannabinoids for research and potential therapeutic use.

作用機序

AM1248は、カンナビノイド受容体CB1およびCB2のアゴニストとして作用することによって効果を発揮します。これらの受容体は、気分、知覚、痛み知覚など、さまざまな生理学的プロセスに役割を果たすエンドカンナビノイドシステムの一部です。 AM1248によるこれらの受容体の活性化は、細胞シグナル伝達経路の変化につながり、観察された効果をもたらします .

類似の化合物との比較

類似の化合物

AM1248に類似した化合物には、次のものがあります。

1-ペンチル-3-(1-アダマンチル)インドール: 類似の構造的特徴を持つ別の合成カンナビノイド。

AM-679: 2011年にハンガリーで発見された関連する合成カンナビノイド。

A-834,735: 構造的類似性を持つ別のカンナビノイド受容体アゴニスト.

独自性

AM1248は、アダマンチル基とインドール1位におけるN-メチルピペリジン-2-イルメチル置換を含む特定の置換パターンによってユニークです。 このユニークな構造は、カンナビノイド受容体CB1およびCB2に対して特定の選択性と親和性を与え、エンドカンナビノイドシステムに関する研究にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds to AM1248 include:

1-pentyl-3-(1-adamantoyl)indole: Another synthetic cannabinoid with similar structural features.

AM-679: A related synthetic cannabinoid identified in Hungary in 2011.

A-834,735: Another cannabinoid receptor agonist with structural similarities.

Uniqueness

AM1248 is unique due to its specific substitution pattern, which includes an adamantoyl group and an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position. This unique structure confers specific selectivity and affinity for the cannabinoid receptors CB1 and CB2, making it a valuable compound for research into the endocannabinoid system .

生物活性

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM1248, is a synthetic compound notable for its interaction with the endocannabinoid system. This article explores its biological activity, focusing on its agonistic effects on cannabinoid receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AM1248 has a molecular weight of 390.6 g/mol and is characterized by its unique structural components:

| Property | Details |

|---|---|

| IUPAC Name | 1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |

| CAS Number | 335160-66-2 |

| Molecular Formula | C26H34N2O |

The compound features an adamantoyl group and a piperidine derivative, contributing to its pharmacological properties.

AM1248 acts primarily as a moderately potent agonist for both cannabinoid receptors CB1 and CB2. The binding to these receptors modulates various cellular signaling pathways, influencing gene expression and cellular metabolism. This dual action is significant as it may lead to diverse biological effects, including modulation of pain perception, appetite regulation, and neuroprotection.

Interaction with Cannabinoid Receptors

Research indicates that AM1248 exhibits selectivity towards the cannabinoid receptors:

- CB1 Receptor : Associated with central nervous system effects such as analgesia, euphoria, and appetite stimulation.

- CB2 Receptor : Primarily involved in immune response modulation and peripheral pain relief.

Cellular Effects

The compound's interaction with these receptors can lead to:

- Cell Signaling Modulation : Alterations in intracellular signaling cascades.

- Gene Expression Changes : Influences on the transcription of genes related to inflammation and pain pathways.

In laboratory settings, AM1248's stability and degradation rates have been studied, revealing that while it remains stable under certain conditions, its biological activity can diminish over time due to degradation processes.

Pain Management

Given its agonistic properties on cannabinoid receptors, AM1248 has potential applications in pain management. Studies have shown that compounds targeting CB1 and CB2 receptors can effectively modulate pain responses without the typical side effects associated with opioid analgesics.

Cancer Research

Recent research has explored the anticancer potential of compounds related to AM1248. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth . The unique structure of AM1248 may enhance its efficacy in targeting cancer cells compared to traditional therapies.

Comparative Analysis with Similar Compounds

AM1248 shares structural similarities with other synthetic cannabinoids, which can provide insight into its unique properties:

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| 1-pentyl-3-(1-adamantoyl)indole | Similar indole framework | Cannabinoid receptor agonist |

| AM-679 | Related synthetic cannabinoid | Identified in European markets |

| A-834735 | Structural analog | Cannabinoid receptor agonist |

Case Studies

Several studies have highlighted the biological activity of AM1248:

- Pain Modulation Study : In a controlled experiment involving rodent models, AM1248 demonstrated significant analgesic effects comparable to established pain medications.

- Cancer Cell Line Study : Research involving FaDu hypopharyngeal tumor cells indicated that AM1248 could induce apoptosis at concentrations lower than those required for traditional chemotherapeutics .

特性

IUPAC Name |

1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECAXBHMULNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017326 | |

| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-66-2 | |

| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1248 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。